1-Phenylpenta-1,4-dien-3-ol

Catalog No.
S14093519
CAS No.
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylpenta-1,4-dien-3-ol

Product Name

1-Phenylpenta-1,4-dien-3-ol

IUPAC Name

(1E)-1-phenylpenta-1,4-dien-3-ol

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-9,11-12H,1H2/b9-8+

InChI Key

YITIUMGRXQMJTQ-CMDGGOBGSA-N

Canonical SMILES

C=CC(C=CC1=CC=CC=C1)O

Isomeric SMILES

C=CC(/C=C/C1=CC=CC=C1)O

1-Phenylpenta-1,4-dien-3-ol is an organic compound characterized by a pentadiene backbone with a phenyl group and a hydroxyl group. Its molecular formula is C13H14OC_{13}H_{14}O, and it features a conjugated system that contributes to its chemical reactivity and biological activity. The compound's structure includes two double bonds between the first and second, as well as the third and fourth carbon atoms, alongside a hydroxyl group at the third carbon position. This unique arrangement allows for various chemical transformations and interactions with biological systems.

Due to its reactive double bonds and hydroxyl group. Notably, it participates in Nazarov cyclization, which involves the formation of cyclic compounds through intramolecular reactions catalyzed by Lewis acids such as iron(III) bromide or aluminum chloride. For instance, treatment of 1-phenylpenta-1,4-dien-3-ol with iron(III) bromide in chloroform at elevated temperatures yields complex indole derivatives with significant yields .

Additionally, this compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes depending on the reaction conditions. The presence of the hydroxyl group also allows for esterification and etherification, making it versatile for further synthetic applications.

Research indicates that 1-phenylpenta-1,4-dien-3-ol exhibits notable biological activities, particularly in antiviral applications. Derivatives of this compound have shown effectiveness against various plant viruses, suggesting potential as a lead structure for developing new antiviral agents . The compound's ability to interact with biological macromolecules may be attributed to its conjugated system, which can facilitate electron transfer processes.

Moreover, studies have demonstrated that modifications to the aromatic ring can enhance its biological activity, indicating that structural variations play a crucial role in its efficacy against viral pathogens.

The synthesis of 1-phenylpenta-1,4-dien-3-ol typically involves the aldol condensation of appropriate aromatic aldehydes with acetone or similar substrates under basic conditions. This process allows for the formation of the pentadiene structure followed by subsequent hydroxylation to introduce the alcohol functional group.

A common synthetic route involves:

  • Reacting 4-hydroxybenzaldehyde with an aromatic aldehyde in the presence of a base such as potassium carbonate.
  • Following this step, conditions are optimized for cyclization reactions to yield 1-phenylpenta-1,4-dien-3-ol .

1-Phenylpenta-1,4-dien-3-ol has several applications in both synthetic organic chemistry and pharmaceutical development. Its derivatives are being explored for their potential use as antiviral agents due to their efficacy against specific viruses . Additionally, compounds in this class are valuable intermediates in the synthesis of more complex organic molecules used in various industries.

In materials science, it could serve as a precursor for polymers or other functional materials due to its reactive double bonds.

Interaction studies involving 1-phenylpenta-1,4-dien-3-ol focus on its binding affinities with various biological targets. Preliminary data suggest that its derivatives can effectively inhibit viral replication pathways by interacting with viral proteins or host cell receptors . Understanding these interactions is crucial for optimizing its pharmacological properties and enhancing its therapeutic potential.

Several compounds share structural similarities with 1-phenylpenta-1,4-dien-3-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-Pentyn-3-olAlkyne instead of dieneExhibits different reactivity due to triple bond
2-PhenylbutadieneShorter diene chainMore stable due to fewer double bonds
CurcuminContains additional functional groupsNotable anti-inflammatory properties
5-Pheynl-penta-2,4-dienalVariation in double bond positionDifferent reactivity profile

These compounds illustrate varying degrees of reactivity and biological activity based on their structural features. The unique conjugated system of 1-phenylpenta-1,4-dien-3-ol sets it apart from others by providing distinct pathways for

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

160.088815002 g/mol

Monoisotopic Mass

160.088815002 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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